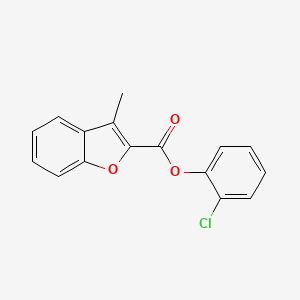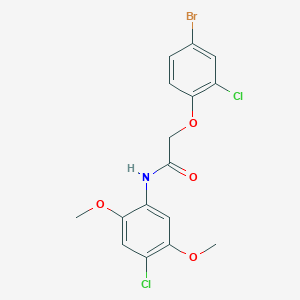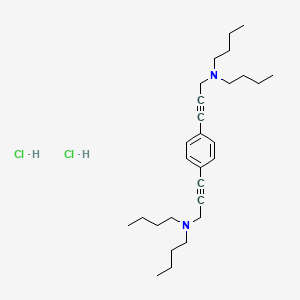![molecular formula C19H20F2N2O4S B5205808 N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B5205808.png)
N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide, also known as DFP-10917, is a small molecule inhibitor that has shown potential in cancer treatment.
Mecanismo De Acción
N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDACs are overexpressed in many types of cancer, leading to abnormal gene expression and uncontrolled cell growth. By inhibiting HDACs, this compound can restore normal gene expression and inhibit cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and use in experiments. It has also been extensively studied, making it a reliable tool for cancer research. However, this compound has limitations as well. Its low yield in synthesis makes it expensive and time-consuming to produce. It also has low solubility, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide research. One direction is to optimize the synthesis method to increase yield and reduce cost. Another direction is to study the combination of this compound with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, more research is needed to understand the mechanism of action of this compound and its potential use in other diseases, such as inflammatory diseases and neurodegenerative diseases.
In conclusion, this compound is a small molecule inhibitor that has shown potential in cancer treatment. Its inhibition of HDACs has been shown to restore normal gene expression and inhibit cancer cell growth. While this compound has advantages for lab experiments, such as its reliability and ease of use, it also has limitations, such as its low yield and solubility. Future research directions include optimizing the synthesis method, studying combination therapies, and exploring its potential use in other diseases.
Métodos De Síntesis
The synthesis of N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide involves several steps. The first step is the synthesis of 2-(difluoromethoxy)aniline, which is then reacted with 3-(piperidin-1-ylsulfonyl)benzoyl chloride to produce this compound. The yield of this synthesis method is approximately 20%.
Aplicaciones Científicas De Investigación
N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, prostate cancer, and lung cancer. This compound has also been shown to sensitize cancer cells to chemotherapy, making it a potential combination therapy.
Propiedades
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O4S/c20-19(21)27-17-10-3-2-9-16(17)22-18(24)14-7-6-8-15(13-14)28(25,26)23-11-4-1-5-12-23/h2-3,6-10,13,19H,1,4-5,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAZKKZAPDLQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[benzyl(methyl)amino]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5205726.png)
![N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5205734.png)
![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide](/img/structure/B5205741.png)
![ethyl 4-(2-methoxyethyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5205748.png)

![1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B5205769.png)
![4-[3-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5205770.png)
![4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5205795.png)

![5-[(diisopropylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5205813.png)
![N-(2,5-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5205814.png)


![methyl 1-{2-[(1-ethyl-1H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5205836.png)